Pirbuterol

Overview

Description

Pirbuterol is a beta-2 adrenergic agonist and bronchodilator used primarily for the symptomatic treatment of asthma. It is known for its ability to relax bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells, especially mast cells . This compound is available as a breath-activated metered-dose inhaler and was patented in 1971, coming into medical use in 1983 .

Preparation Methods

The synthesis of pirbuterol involves the solvolysis of specific intermediates. One common synthetic route includes the solvolysis of a compound with the formula:

Y=benzyl or CN3CO-

The reaction conditions and specific intermediates used in the synthesis are detailed in various patents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pirbuterol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in this compound, altering its pharmacological properties.

Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of derivatives with potentially different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Asthma Management

Pirbuterol is primarily indicated for the treatment of bronchospasm in patients with asthma. Clinical studies have demonstrated that inhalation of this compound results in significant improvements in pulmonary function parameters, such as forced expiratory volume in one second (FEV1). For instance, one study reported a mean increase in FEV1 of 41.2% for this compound compared to 25.4% for placebo . The onset of action is rapid, typically occurring within 5 minutes, with a duration of effect lasting up to 4.5 hours .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is also utilized in the management of COPD. Its efficacy in improving airflow and reducing symptoms has been documented through various clinical trials. In a controlled study, 74% of patients receiving this compound showed significant improvement in FEV1 over a 12-week period . The drug's action is comparable to other beta-2 agonists like albuterol but is characterized by a lower potency by weight .

Refractory Congestive Heart Failure

Interestingly, this compound has been explored for its potential benefits in treating refractory congestive heart failure due to its beta-2 agonist properties, which can lead to vasodilation and positive inotropic effects. Studies suggest that it may improve cardiac function by enhancing both systemic and pulmonary circulation . However, it is important to note that while this compound shows promise in this area, it is primarily marketed for respiratory indications.

Pharmacokinetics and Administration

This compound is available as an inhalation aerosol and oral tablets. The inhalation route allows for targeted delivery to the lungs, minimizing systemic side effects while maximizing therapeutic efficacy . The typical dosage for inhalation is between 200-400 micrograms per actuation, while oral doses range from 15-60 mg per day depending on the condition being treated .

Tolerance and Side Effects

Like other beta-adrenergic agonists, chronic use of this compound can lead to tolerance, diminishing its bronchodilator effect over time. This phenomenon has been observed in both acute and chronic therapy settings . Common side effects include tachycardia, tremors, and potential cardiovascular effects due to beta-1 receptor activity; however, these are generally less pronounced compared to other agents like albuterol .

Case Study 1: Efficacy in Asthma

A double-blind study involving patients with chronic asthma demonstrated that this compound significantly improved pulmonary function compared to placebo. Patients reported enhanced quality of life due to reduced frequency and severity of asthma attacks when using this compound via a breath-actuated aerosol device .

Case Study 2: Use in COPD

In a clinical trial focused on COPD patients, those treated with this compound exhibited significant improvements in daily peak expiratory flow rates compared to those receiving placebo treatment over a three-month period . This supports its role as an effective bronchodilator for chronic respiratory conditions.

Mechanism of Action

Pirbuterol exerts its effects by stimulating beta-2 adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased levels of c-AMP are associated with the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .

Comparison with Similar Compounds

Pirbuterol is similar to other beta-2 adrenergic agonists such as salbutamol and isoproterenol. this compound has a preferential effect on beta-2 adrenergic receptors compared to isoproterenol . Other similar compounds include:

Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.

Isoproterenol: A non-selective beta-adrenergic agonist with effects on both beta-1 and beta-2 receptors.

Terbutaline: A selective beta-2 adrenergic agonist used for bronchospasm relief.

This compound’s uniqueness lies in its specific receptor selectivity and its availability as a breath-activated metered-dose inhaler .

Biological Activity

Pirbuterol is a beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its unique chemical structure, which includes a pyridine ring instead of a benzene ring, distinguishes it from other beta-agonists like albuterol. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, clinical efficacy, and safety profile.

This compound acts primarily on beta-2 adrenergic receptors located in the bronchial smooth muscle. Upon binding to these receptors, it stimulates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). The elevation of cAMP results in relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells, contributing to its bronchodilatory effects .

Pharmacological Properties

Key Pharmacological Characteristics:

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in improving lung function in patients with asthma. One notable double-blind study compared 400 micrograms of this compound delivered via a breath-actuated aerosol (BAA) to a placebo. The results indicated that:

- Mean Percent Increase in FEV1 : 41.2% for this compound vs. 25.4% for placebo (p = 0.0038).

- Duration of Improvement (>15% over baseline) : 4.5 hours for this compound vs. 1.8 hours for placebo (p = 0.0022) .

These findings suggest that this compound is effective for both acute and chronic management of asthma.

Comparative Studies

In comparative studies with other beta-agonists, this compound has shown similar efficacy to salbutamol and orciprenaline:

- Bronchodilator Effects : Improvements in forced expiratory volume (FEV1) were noted with both this compound and salbutamol, with increases typically around 25% from baseline over several months .

- Cardiovascular Effects : this compound's lesser beta-1 activity may provide a therapeutic advantage in patients with concurrent cardiac conditions, such as refractory congestive heart failure .

Case Studies and Long-term Use

Long-term studies have indicated that while tolerance may develop with prolonged use of beta-agonists, the benefits of this compound persist in both pulmonary and cardiac patients . A study involving patients with chronic bronchitis found significant increases in right and left ventricular ejection fractions after administration of oral this compound .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to other beta-2 agonists. Adverse effects are typically mild and may include tremors, palpitations, or headaches; however, serious cardiovascular events have not been significantly associated with its use in clinical trials .

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of Pirbuterol that inform experimental design in respiratory studies?

this compound is a β2-selective adrenoceptor agonist with bronchodilator effects. Key parameters include:

- Plasma half-life : 2–3 hours after oral administration, with peak plasma concentrations of 6.2–9.8 µg/L .

- Excretion : 50% of an oral dose is excreted as this compound sulfate, and 10% remains unchanged in urine .

- Selectivity : Higher β2-receptor affinity compared to β1, minimizing cardiac side effects in therapeutic doses . Methodological Insight: Use dose-response curves to evaluate β2-selectivity in vitro (e.g., isolated tracheal smooth muscle assays) and compare pharmacokinetics across animal models and human subjects.

Q. How should researchers chemically characterize this compound for preclinical studies?

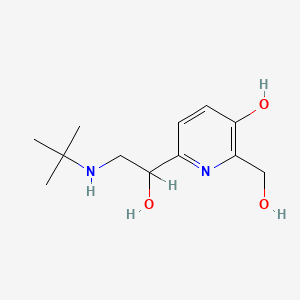

this compound’s molecular formula is C₁₂H₂₀N₂O₃, with the IUPAC name 6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol. Key steps include:

- Structural validation : Use chiral chromatography to confirm the (R)-enantiomer configuration, critical for activity .

- Purity assessment : Employ HPLC with impurity reference standards (e.g., this compound Dihydrochloride, CAS 38029-10-6) to quantify contaminants .

- Solubility testing : Determine solubility in polar solvents (e.g., water, ethanol) under physiological pH conditions .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data compared to other β2-agonists be resolved?

Clinical trials show this compound’s bronchodilator efficacy is comparable to salbutamol and orciprenaline, but long-term data are limited . Contradictions may arise from:

- Dosage variability : Aerosol vs. oral administration (e.g., undetectable plasma levels at 0.8mg aerosol dose vs. measurable oral doses) .

- Population heterogeneity : Differences in asthma severity or β-receptor polymorphism in study cohorts. Methodological Approach: Conduct a meta-analysis using PICOT criteria (Population: asthmatics; Intervention: this compound; Comparison: salbutamol; Outcome: FEV₁ improvement; Time: ≥12 weeks) to standardize efficacy metrics .

Q. What experimental strategies address the lack of toxicological and ecotoxicological data for this compound?

Existing safety data sheets report no acute toxicity data, ecotoxicity, or biodegradability profiles . Researchers should:

- In vitro toxicity : Use cell lines (e.g., HEK293, HepG2) to assess cytotoxicity and genotoxicity (Ames test).

- Ecotoxicology : Apply OECD guidelines for Daphnia magna and algal growth inhibition tests to evaluate aquatic toxicity .

- Environmental persistence : Conduct soil column studies to measure mobility and bioaccumulation potential .

Q. How can stereospecific effects of this compound’s (R)-enantiomer be mechanistically investigated?

The (R)-enantiomer is pharmacologically active, but its interaction with β2-receptor isoforms (e.g., Gly16Arg polymorphism) remains unclear. Approaches include:

- Molecular docking : Compare binding affinities of (R)- and (S)-enantiomers to β2-receptor crystal structures.

- In vivo models : Administer enantiomerically pure this compound to transgenic mice with humanized β2-receptors to assess bronchodilation vs. tachycardia .

Q. Methodological Frameworks

Q. What statistical tools are recommended for analyzing this compound’s dose-response relationships?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and efficacy thresholds.

- ANOVA with post-hoc tests : Compare outcomes across dosage groups in preclinical trials .

- Bayesian meta-analysis : Synthesize historical trial data to predict therapeutic windows .

Q. How should researchers apply the FINER criteria to this compound-related hypotheses?

Ensure questions are:

- Feasible : Access to aerosol delivery systems and β2-KO animal models.

- Novel : Focus on understudied areas (e.g., this compound’s anti-inflammatory effects in COPD).

- Ethical : Prioritize in silico and in vitro screens before in vivo studies .

Q. Tables for Quick Reference

| Parameter | This compound | Salbutamol |

|---|---|---|

| Plasma Half-Life (oral) | 2–3 hours | 4–6 hours |

| β2 Selectivity Ratio | 1:50 (β2:β1) | 1:17 |

| Urinary Excretion (unchanged) | 10% | 20–30% |

| Analytical Method | Application | Reference Standard |

|---|---|---|

| Chiral HPLC | Enantiomer purity | This compound Dihydrochloride |

| LC-MS/MS | Plasma concentration quantification | CAS 38677-81-5 |

Properties

IUPAC Name |

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDBNKDJNJQRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate) | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046937 | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.22e+00 g/L | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |

| Record name | Pirbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38677-81-5, 38029-10-6 | |

| Record name | (±)-Pirbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.